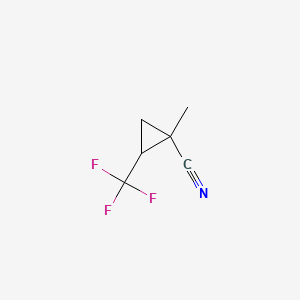
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a methyl group, a trifluoromethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a trifluoromethylating agent and a nitrile source. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets. These properties contribute to the compound’s potential efficacy in various applications.
Comparison with Similar Compounds
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-methanol
Uniqueness: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and interaction profiles compared to its carboxylic acid, carboxamide, and methanol analogs. The trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H6F3N |
|---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H6F3N/c1-5(3-10)2-4(5)6(7,8)9/h4H,2H2,1H3 |
InChI Key |
NJKDCPVREBNWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



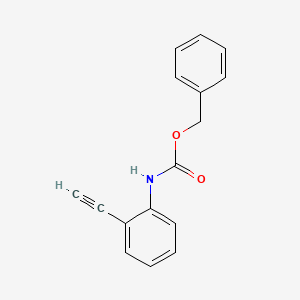
![Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)
![[(Isocyanatomethyl)sulfanyl]benzene](/img/structure/B15308488.png)
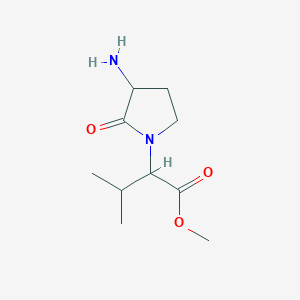
![Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans](/img/structure/B15308500.png)
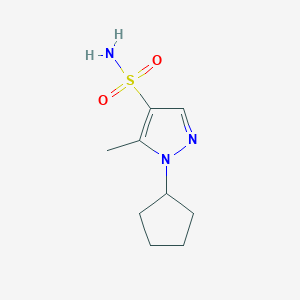
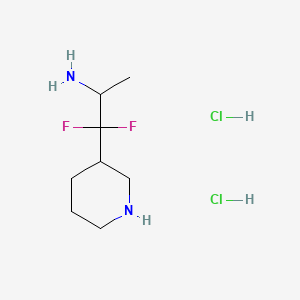
![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)

![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)

![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)

